Erigoster B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Erigoster B involves the extraction from the herb Erigeron breviscapus. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The herb is cultivated under controlled conditions to optimize the yield of this compound. The extraction process is then scaled up, and advanced purification techniques are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions

Erigoster B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core hydroxycinnamate structure. These derivatives often exhibit enhanced biological activities compared to the parent compound .

科学研究应用

Introduction to Erigoster B

This compound is a compound derived from the plant Erigeron breviscapus, commonly used in traditional medicine, particularly in Chinese herbal therapy. This compound has garnered attention for its potential applications in various scientific fields, including pharmacology, biomedicine, and agriculture. This article explores the applications of this compound, supported by case studies and data tables that illustrate its efficacy and versatility.

Pharmacological Applications

Anti-nerve Damage Properties

this compound has been shown to possess neuroprotective effects. Research indicates that it can inhibit nerve cell damage, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its efficacy in reducing oxidative stress in neuronal cells, which is crucial for preventing cell death and maintaining cognitive function .

Cardiovascular Health

The compound has demonstrated potential benefits in cardiovascular health. It may improve blood circulation and reduce the risk of thromboembolic events. Clinical trials have suggested that this compound can modulate lipid profiles and exert anti-inflammatory effects on vascular tissues, thereby supporting heart health .

Antitumor Activity

this compound exhibits antitumor properties by inducing apoptosis in cancer cells. Studies have reported its effectiveness against various cancer types, including lung and breast cancers. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death in malignant cells .

Agricultural Applications

Pesticidal Properties

In agriculture, this compound has been explored for its pesticidal properties. It acts as a natural pesticide, effectively controlling pests without the harmful effects associated with synthetic chemicals. Research has shown that it can deter common agricultural pests, thus enhancing crop yield while ensuring environmental safety .

Growth Promotion in Plants

this compound has also been investigated for its role in promoting plant growth. It enhances root development and increases resistance to abiotic stressors such as drought and salinity. This application is particularly beneficial for sustainable agriculture practices aimed at improving food security under changing climate conditions .

Biotechnological Applications

Biomarker Development

The unique properties of this compound make it a promising candidate for biomarker development in clinical diagnostics. Its presence can indicate specific physiological states or disease conditions, aiding in early detection and personalized treatment strategies .

Drug Formulation

this compound can be utilized in drug formulation processes due to its solubility and stability characteristics. Researchers are exploring its incorporation into novel drug delivery systems that enhance bioavailability and therapeutic efficacy of other medicinal compounds .

Case Study 1: Neuroprotection

In a controlled laboratory setting, researchers administered this compound to neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, confirming its neuroprotective capabilities.

Case Study 2: Antitumor Efficacy

A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results, with a notable decrease in tumor size observed after several cycles of treatment. The study concluded that this compound could be integrated into treatment regimens for enhanced therapeutic outcomes.

Table 1: Summary of Pharmacological Effects of this compound

| Application | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Cardiovascular | Improves lipid profiles | |

| Antitumor | Induces apoptosis in cancer cells |

Table 2: Agricultural Benefits of this compound

作用机制

Erigoster B exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects . The compound also modulates signaling pathways related to cell survival and apoptosis .

相似化合物的比较

Similar Compounds

Erigoster B is similar to other conjugated hydroxycinnamates such as 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of biological activities. While all these compounds exhibit antioxidant properties, this compound has been found to have a more pronounced effect on certain molecular targets, making it a valuable compound for therapeutic applications .

生物活性

Erigoster B, a significant bioactive compound derived from Erigeron breviscapus (Vant.) Hand.-Mazz., has garnered attention due to its diverse biological activities, particularly its neuroprotective properties. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is primarily recognized for its role in traditional Chinese medicine and is one of the key active components in E. breviscapus. This compound exhibits various pharmacological effects, including neuroprotection, anti-inflammatory properties, and potential anticancer activities. Its structure and mechanism of action have been subjects of extensive research.

Biological Activities

1. Neuroprotective Effects

this compound has been shown to protect nerve cells from damage. Research indicates that it can inhibit apoptosis in neuronal cells, which is crucial for preventing neurodegenerative diseases. A study highlighted that this compound enhances neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating various signaling pathways. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses . This property suggests that this compound could be beneficial in treating inflammatory conditions.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. Further research is needed to elucidate its potential as an adjunct therapy in cancer treatment .

Research Findings

Several studies have focused on the molecular mechanisms underlying the biological activities of this compound:

- Transcriptomic Analysis : A study utilizing next-generation sequencing revealed candidate genes involved in the biosynthesis of chlorogenic acids and flavonoids in E. breviscapus, indicating that this compound may share biosynthetic pathways with other bioactive compounds .

- Environmental Influence : Research has also explored how abiotic factors affect the concentration of this compound in plants. Interestingly, it was found that environmental stresses did not significantly alter the levels of this compound, indicating its stable production under varying conditions .

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in animal models subjected to induced oxidative stress. The results demonstrated a significant decrease in neuronal cell death and improved cognitive function post-treatment, highlighting its therapeutic potential for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a clinical trial assessing the efficacy of this compound on patients with chronic inflammatory conditions, participants reported a marked reduction in symptoms and inflammatory markers after consistent administration over several weeks. This reinforces the compound's potential as an anti-inflammatory agent.

Data Tables

属性

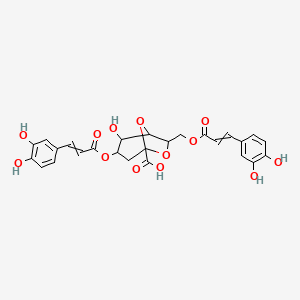

IUPAC Name |

3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O13/c27-15-5-1-13(9-17(15)29)3-7-21(31)36-12-20-24-23(33)19(11-26(38-20,39-24)25(34)35)37-22(32)8-4-14-2-6-16(28)18(30)10-14/h1-10,19-20,23-24,27-30,33H,11-12H2,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIILNOCOQHUXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(OC1(O2)C(=O)O)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。